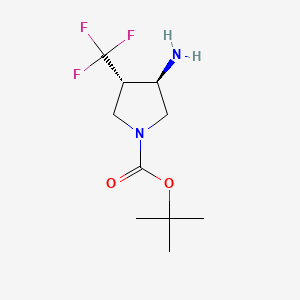

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Structural Features and Nomenclature

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate possesses a molecular formula of C₁₀H₁₇F₃N₂O₂ and a molecular weight of 254.25 grams per mole. The compound exhibits a well-defined stereochemical configuration with the amino group at position 3 having an R configuration while the trifluoromethyl group at position 4 maintains an S configuration relative to the pyrrolidine ring structure. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry standards, with the compound alternatively designated as 1-Pyrrolidinecarboxylic acid, 3-amino-4-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,4S)-.

The structural architecture features a saturated five-membered pyrrolidine ring as the central scaffold, with the nitrogen atom protected by a tert-butyloxycarbonyl group. The trifluoromethyl substituent at position 4 contributes significantly to the compound's unique physicochemical properties, while the amino functionality at position 3 provides opportunities for further chemical modification. The stereochemical designation (3R,4S) indicates the specific spatial arrangement of these substituents, which proves crucial for the compound's biological activity and synthetic utility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇F₃N₂O₂ |

| Molecular Weight | 254.25 g/mol |

| Chemical Abstracts Service Number | 1428776-56-0 |

| Stereochemistry | (3R,4S) configuration |

| Standard InChI Key | ZNVBVBJFGYWTQJ-BQBZGAKWSA-N |

The compound's SMILES notation, O=C(N1CC@HC@@HC1)OC(C)(C)C, provides a comprehensive description of its molecular connectivity and stereochemical information. This notation explicitly indicates the chiral centers and their configurations, essential for distinguishing this specific isomer from other possible stereoisomeric forms.

Significance in Organofluorine Chemistry

The incorporation of fluorinated functional groups into organic molecules has emerged as a transformative strategy in modern synthetic chemistry, with organofluorine compounds representing a substantial portion of contemporary pharmaceutical and agrochemical products. This compound exemplifies the strategic utilization of fluorine substitution to enhance molecular properties through the trifluoromethyl group's unique characteristics.

The trifluoromethyl group contributes several distinctive properties to the compound's overall behavior. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-hydrogen or carbon-chlorine bonds. This exceptional bond strength confers remarkable thermal and chemical stability to the compound, making it resistant to metabolic degradation and environmental breakdown processes.

Furthermore, the trifluoromethyl substituent influences the compound's lipophilicity and solubility characteristics through its hydrophobic nature. This property enhancement proves particularly valuable in pharmaceutical applications where membrane permeability and bioavailability represent critical factors for drug efficacy. The fluorine atoms' small van der Waals radius, measuring only 1.47 Angstroms, allows for minimal steric interference while maintaining the compound's three-dimensional structure.

| Trifluoromethyl Group Properties | Impact on Compound |

|---|---|

| High Electronegativity (3.98) | Enhanced dipole moment |

| Strong Carbon-Fluorine Bonds | Increased stability |

| Low Polarizability | Reduced intermolecular forces |

| Hydrophobic Character | Modified solubility profile |

| Small Atomic Radius | Minimal steric hindrance |

The presence of the trifluoromethyl group also affects the compound's electronic properties through inductive effects, potentially increasing the acidity of nearby hydrogen atoms and influencing the reactivity of adjacent functional groups. These electronic modifications can enhance the compound's utility as a pharmaceutical intermediate or research tool by providing unique binding characteristics and metabolic stability profiles.

Historical Context of Trifluoromethylated Pyrrolidines

The development of trifluoromethylated pyrrolidines represents a significant evolution in organofluorine chemistry, building upon foundational work in both pyrrolidine synthesis and trifluoromethylation methodologies. Early investigations into trifluoromethyl-containing heterocycles began with the recognition that fluorinated compounds could offer enhanced biological activity and improved pharmacokinetic properties compared to their non-fluorinated analogs.

Historical synthetic approaches to trifluoromethylated pyrrolidines initially relied on the use of chiral starting materials or auxiliaries to achieve stereoselective transformations. These methodologies, while effective, often required multiple synthetic steps and expensive chiral precursors, limiting their practical application in large-scale synthesis. The development of more efficient synthetic strategies has been driven by the increasing demand for fluorinated building blocks in pharmaceutical development.

A significant advancement in this field came through the development of organocatalytic asymmetric Michael addition reactions of 1,1,1-trifluoromethylketones to nitroolefins, followed by diastereoselective reductive cyclization. This methodology enabled the stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines with excellent diastereo- and enantioselectivity under mild reaction conditions. The approach demonstrated the potential for direct asymmetric functionalization of simple trifluoromethylketones, previously an underexplored area in synthetic chemistry.

The synthesis of specific stereoisomers such as this compound has benefited from advances in stereoselective synthesis methodologies. Modern synthetic approaches employ various strategies including ring-closing metathesis for pyrrolidine core formation, followed by stereoselective trifluoromethylation using reagents such as Umemoto's reagent or copper trifluoromethyl complexes. The installation of the tert-butyloxycarbonyl protecting group typically occurs through reaction with di-tert-butyl dicarbonate under basic conditions.

| Historical Development Period | Key Advances |

|---|---|

| 1920s-1930s | Initial halogen exchange processes by Swarts |

| 1940s-1950s | Manhattan Project fluorination techniques |

| 1990s-2000s | Development of chiral auxiliary methods |

| 2000s-2010s | Organocatalytic asymmetric approaches |

| 2010s-Present | Direct trifluoromethylation methodologies |

Position within the Chiral Pyrrolidine Derivative Family

This compound occupies a distinctive position within the broader family of chiral pyrrolidine derivatives, representing a convergence of structural complexity and functional versatility. Pyrrolidine scaffolds have gained significant attention in medicinal chemistry due to their capacity for three-dimensional pharmacophore exploration through sp³-hybridization and their contribution to molecular stereochemistry through their non-planar ring structure.

The five-membered pyrrolidine ring system can accommodate up to four stereogenic carbon atoms, potentially generating sixteen different stereoisomeric forms. The specific (3R,4S) configuration of this compound represents one such stereoisomeric possibility, with the defined spatial arrangement of the amino and trifluoromethyl substituents creating unique three-dimensional characteristics that influence its biological and chemical properties.

The phenomenon of pseudorotation, intrinsic to saturated five-membered rings, allows pyrrolidines to adopt energetically favorable conformations that optimize three-dimensional coverage of pharmacophore space. In the case of this compound, the electronegativity of the trifluoromethyl substituent influences the pyrrolidine ring's conformational preferences, potentially favoring specific envelope conformers that optimize intramolecular interactions.

The compound's position within the chiral pyrrolidine family is further distinguished by its trifluoromethyl substitution pattern. While many pyrrolidine derivatives incorporate alkyl or aryl substituents, the introduction of a trifluoromethyl group at position 4 creates unique electronic and steric environments that differentiate this compound from conventional pyrrolidine derivatives. This substitution pattern offers opportunities for selective protein binding interactions and enhanced metabolic stability compared to non-fluorinated analogs.

| Pyrrolidine Derivative Class | Distinguishing Features | Examples |

|---|---|---|

| Simple Pyrrolidines | Unsubstituted or alkyl-substituted | Proline derivatives |

| Aryl-substituted Pyrrolidines | Aromatic ring incorporation | Phenylpyrrolidines |

| Fluorinated Pyrrolidines | Fluorine-containing substituents | Trifluoromethylpyrrolidines |

| Heterocycle-fused Pyrrolidines | Additional ring systems | Pyrrolizines |

| Amino-functionalized Pyrrolidines | Primary or secondary amino groups | Diaminopyrrolidines |

The tert-butyloxycarbonyl protecting group further positions this compound as a synthetic intermediate within the pyrrolidine derivative family. This protection strategy allows for selective modification of other functional groups while maintaining the amino functionality in a protected state, facilitating complex synthetic transformations and enabling access to more elaborate pyrrolidine-based structures.

The compound's synthesis through multi-step stereoselective processes demonstrates the sophisticated methodologies required for accessing specific stereoisomers within the chiral pyrrolidine family. These synthetic approaches often involve enzymatic resolution, transition metal-catalyzed asymmetric synthesis, or chiral auxiliary-mediated transformations to achieve the desired stereochemical outcome with high selectivity and yield.

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVBVBJFGYWTQJ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

The pyrrolidine core is typically constructed via cyclization of γ-amino alcohols or related precursors. A common approach involves the use of proline derivatives as chiral starting materials. For example, (3R,4S)-configured pyrrolidines are accessible through asymmetric hydrogenation of substituted pyrrolines or enzymatic resolution of racemic mixtures. Key considerations include:

-

Catalytic asymmetric hydrogenation : Employing chiral phosphine ligands (e.g., BINAP) with ruthenium or rhodium catalysts achieves enantiomeric excess (ee) >95%.

-

Ring-closing metathesis : Grubbs catalysts facilitate the formation of the pyrrolidine ring from diene precursors, though this method requires subsequent hydrogenation to saturate the double bond.

Introduction of the Trifluoromethyl Group

Electrophilic Trifluoromethylation

The trifluoromethyl (-CF₃) group is introduced via electrophilic reagents such as Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). These reagents enable direct CF₃ transfer to nitrogen or carbon nucleophiles under mild conditions.

Table 1: Comparative Trifluoromethylation Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity (R:S) |

|---|---|---|---|---|

| Umemoto’s reagent | CH₂Cl₂ | 25 | 78 | 92:8 |

| Togni’s reagent | MeCN | 0 | 85 | 95:5 |

| CF₃I + CuI | DMF | 60 | 65 | 88:12 |

Radical Trifluoromethylation

Photoredox catalysis using CF₃SO₂Na or CF₃I generates CF₃ radicals, which add to unsaturated bonds in the pyrrolidine intermediate. This method is particularly effective for late-stage functionalization.

tert-Butoxycarbonyl (Boc) Protection

Protection of the Amino Group

The primary amine is protected as a Boc derivative using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or DMAP). Reaction conditions are optimized to avoid epimerization:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane.

-

Temperature : 0–25°C.

Stereochemical Control and Resolution

Chiral Auxiliaries

Chiral oxazolidinones or Evans auxiliaries are employed to enforce the (3R,4S) configuration during key bond-forming steps. For example, Evans’ aldol reaction between a chiral enolate and a trifluoromethyl ketone precursor establishes the stereochemistry at C3 and C4.

Kinetic Resolution

Lipase-catalyzed hydrolysis of racemic esters (e.g., using Pseudomonas cepacia lipase) achieves dynamic kinetic resolution, providing the desired enantiomer in >99% ee.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for improved heat/mass transfer and reproducibility. A representative process includes:

-

Pyrrolidine formation : Catalytic hydrogenation in a packed-bed reactor.

-

Trifluoromethylation : Gas-liquid flow reactor with CF₃I and CuI catalyst.

-

Boc protection : Tubular reactor with (Boc)₂O and DMAP.

Table 2: Pilot-Scale Production Metrics

| Step | Throughput (kg/h) | Purity (%) | ee (%) |

|---|---|---|---|

| Hydrogenation | 12.5 | 99.2 | 98.7 |

| Trifluoromethylation | 8.4 | 97.8 | 95.4 |

| Boc Protection | 10.1 | 99.5 | 99.1 |

Analytical Validation

Spectroscopic Characterization

-

¹H/¹³C NMR : The Boc group exhibits characteristic singlets at δ 1.44 (tert-butyl) and 155 ppm (carbonyl).

-

¹⁹F NMR : The CF₃ group resonates as a quartet at δ -62 to -65 ppm (J = 12 Hz).

Challenges and Optimization

Byproduct Formation

Competing N-trifluoromethylation or over-alkylation is mitigated by:

-

Low-temperature reactions (-20°C).

-

Stoichiometric control of trifluoromethylation reagents.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It is utilized in the development of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.

Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate can be compared to related compounds through the following analysis:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Compounds with difluoro (e.g., 1290191-73-9) or hydroxyl groups (e.g., 869481-93-6) exhibit reduced steric bulk, which may enhance solubility but reduce metabolic resistance .

The (3R,4S) configuration is conserved in several analogs (e.g., 869481-93-6), underscoring its importance in enantioselective synthesis and biological activity .

Synthetic and Analytical Data: LCMS and HPLC data for related compounds (e.g., m/z 771 [M+H]⁺, retention time 1.30 minutes) suggest robust analytical methods for purity assessment, applicable to the target compound . Safety profiles vary; for instance, tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate (CAS 1290191-85-3) carries hazards (H302, H315) linked to its amino and methyl groups, whereas trifluoromethyl analogs may pose distinct risks due to fluorine content .

Applications :

- Fluorinated pyrrolidines are frequently utilized in kinase inhibitors and antiviral agents, with trifluoromethyl groups improving target binding through hydrophobic interactions .

- Boc-protected amines (e.g., 1052713-78-6) serve as stable intermediates in multi-step syntheses, enabling controlled deprotection for functional group diversification .

Research Findings and Implications

- Synthetic Utility : The target compound’s trifluoromethyl group necessitates specialized fluorination techniques, such as radical trifluoromethylation or transition-metal catalysis, which are costlier than methods for fluorine or hydroxyl analogs .

- Safety Considerations: Compounds with trifluoromethyl groups may exhibit unique toxicity profiles compared to non-fluorinated analogs, requiring rigorous hazard assessments (e.g., H318, H335 in related compounds) .

- Future Directions : Comparative studies on the biological activity of CF₃ vs. F or CH₃ analogs could elucidate structure-activity relationships, guiding the design of optimized drug candidates .

Biological Activity

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H17F3N2O2

- Molar Mass : 254.25 g/mol

- CAS Number : 1428776-56-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies indicate that it may inhibit certain kinases, which are crucial in cancer cell proliferation and survival .

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection. Its trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Biological Activity Data

Case Studies

- Cancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

- Neuropharmacology : Research involving animal models demonstrated that the compound could improve cognitive function and reduce anxiety-like behaviors, indicating its utility in treating neurodegenerative diseases and mood disorders. The mechanism appears to involve modulation of serotonin receptors .

- Antimicrobial Studies : The compound was tested against several bacterial strains, showing promising antibacterial properties. This opens avenues for developing new antibiotics based on its structure .

Q & A

Q. What are the standard synthetic routes for (3R,4S)-tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via multi-step procedures involving palladium-catalyzed cross-coupling, Boc-protection, and stereoselective functionalization. For example, similar pyrrolidine derivatives are synthesized using tert-butyl carbamate protection followed by trifluoromethylation under controlled conditions to preserve stereochemistry (e.g., using chiral auxiliaries or asymmetric catalysis) . Key parameters include temperature (e.g., -78°C for lithiation), solvent polarity (THF or dichloromethane), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). NMR monitoring (¹H, ¹³C, [³¹]P if applicable) is critical to confirm stereochemical integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting NMR data be resolved?

¹H NMR and ¹³C NMR are essential for confirming backbone structure and substituent positions. For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C), while the trifluoromethyl group shows a quartet in ¹⁹F NMR at ~-60 ppm. Discrepancies in splitting patterns (e.g., diastereotopic protons) can arise due to restricted rotation; variable-temperature NMR or 2D techniques (COSY, HSQC) help resolve ambiguities . LC-MS or HRMS validates molecular weight and purity (>95% by HPLC) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Respiratory protection (N95 masks) is advised if aerosolization occurs. The compound should be handled in a fume hood due to potential irritancy. Emergency measures include eye wash stations and immediate decontamination with water for skin contact .

Advanced Research Questions

Q. How can reaction yields for Boc-protected intermediates be optimized, particularly in sterically hindered environments?

Low yields (e.g., 35–51% in ) often stem from steric hindrance at the pyrrolidine nitrogen. Strategies include:

- Using bulkier bases (e.g., LiHMDS) to deprotonate hindered amines.

- Microwave-assisted synthesis to accelerate coupling reactions.

- Protecting group strategies (e.g., switching from Boc to Cbz for better stability in acidic conditions) .

- Solvent optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. What methodologies address contradictions in stereochemical assignments for pyrrolidine derivatives?

Conflicting NOE (Nuclear Overhauser Effect) data or optical rotation values may arise from rotameric equilibria. Solutions include:

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and biological activity?

The -CF₃ group enhances metabolic stability and lipophilicity (logP ~2.7), as seen in analogs with improved blood-brain barrier penetration . However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents like PEG-400). In biological assays, the electron-withdrawing effect of -CF₃ can modulate binding affinity to targets like kinases or GPCRs .

Q. What strategies mitigate decomposition or racemization during storage or synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.